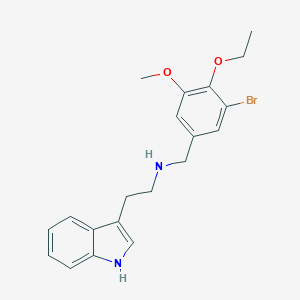
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine, also known as BEME, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine is not fully understood, but it is believed to act through multiple pathways. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine also activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and antidepressant-like effects, N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine is relatively unstable and can degrade over time, which can pose a challenge for long-term studies.
将来の方向性
There are several potential future directions for research on N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine. One area of interest is the development of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine-based therapies for neurological disorders such as Parkinson's disease and depression. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and antidepressant-like effects of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine in order to maximize its therapeutic potential.
合成法
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine can be synthesized through a multi-step process involving the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with indole-3-ethylamine. The resulting compound can then be reduced to yield N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine.
科学的研究の応用
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. In vitro studies have shown that N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has a neuroprotective effect and can increase the production of dopamine, a neurotransmitter that is deficient in Parkinson's disease. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has also been shown to have antidepressant-like effects in animal models.
特性
分子式 |
C20H23BrN2O2 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C20H23BrN2O2/c1-3-25-20-17(21)10-14(11-19(20)24-2)12-22-9-8-15-13-23-18-7-5-4-6-16(15)18/h4-7,10-11,13,22-23H,3,8-9,12H2,1-2H3 |
InChIキー |
WPMZQDMFAYCAJW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)CNCCC2=CNC3=CC=CC=C32)OC |
正規SMILES |
CCOC1=C(C=C(C=C1Br)CNCCC2=CNC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)

![3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
![1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283105.png)
![Methyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283108.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283110.png)
![1-(4-Chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283111.png)
![Ethyl 7-anilino-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283112.png)
![Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283114.png)
![2-(4-Methylphenylazo)-3-(2-thienyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283115.png)
![2-(Phenylazo)-3-(2-naphthyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283116.png)
![Ethyl 8,9-dimethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283117.png)
![Ethyl 8,9-dimethoxy-3-methyl-2-[(4-methylphenyl)diazenyl]-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283118.png)
![Ethyl 7-(4-methylbenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283119.png)